Chemical structure and properties of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid
Chemical structure and properties of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid
An In-Depth Technical Guide to 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic Acid: Structure, Properties, and Synthesis
Disclaimer: The subject of this guide, 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid, is a novel chemical entity with limited to no direct references in current scientific literature. This document, therefore, presents a predictive analysis based on the well-established chemical principles and the known properties of its parent compound, 4,5-dihydroxynaphthalene-2,7-disulphonic acid (Chromotropic acid). The proposed synthetic routes and predicted properties are intended to guide researchers in the synthesis and characterization of this new molecule.
Introduction: Bridging the Known with the Novel
In the landscape of specialty chemicals, particularly those utilized as dye intermediates, analytical reagents, and building blocks for functional materials, naphthalene disulphonic acids hold a significant position. Their utility is largely dictated by the nature and position of substituents on the naphthalene core. This guide focuses on a specific, yet undocumented derivative: 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid.
The absence of existing data necessitates a foundational approach. We begin by thoroughly examining the parent molecule, 4,5-dihydroxynaphthalene-2,7-disulphonic acid, a cornerstone compound in colorimetric analysis. From this established baseline, we will project a logical path to the synthesis of its mono-ethoxy derivative. This will be followed by a comprehensive prediction of its chemical and physical properties, and a proposed methodology for its analytical characterization. This document is crafted for the discerning researcher who is not only seeking information but is also engaged in the synthesis of novel compounds.
Part 1: The Foundation - 4,5-Dihydroxynaphthalene-2,7-disulphonic Acid
A comprehensive understanding of the parent compound is paramount. Also known as Chromotropic acid, its chemical behavior informs our predictions for the target ethoxy derivative.
Chemical Structure and Properties
Chromotropic acid is a highly functionalized naphthalene derivative, characterized by two hydroxyl groups and two sulfonic acid groups. These functional groups dictate its high polarity and strong acidity.
Table 1: Physicochemical Properties of 4,5-Dihydroxynaphthalene-2,7-disulphonic Acid
| Property | Value | Source(s) |
| IUPAC Name | 4,5-dihydroxynaphthalene-2,7-disulfonic acid | [1] |
| CAS Number | 148-25-4 | [2] |
| Molecular Formula | C₁₀H₈O₈S₂ | [2] |
| Molecular Weight | 320.3 g/mol | [1] |
| Appearance | Typically a solid at room temperature | [2] |
| Solubility | High solubility in water due to the polar sulfonic acid and hydroxyl groups. | [2][3] |
| Acidity (pKa) | Sulfonic acid groups are strongly acidic, with pKa values typically ranging from -1 to 2. | [3] |
Established Applications
The strategic positioning of the two hydroxyl groups makes Chromotropic acid an excellent chelating agent and a chromogenic reagent. It is famously used in the quantitative analysis of formaldehyde, where it forms a purple-colored complex. Its ability to form complexes with various metal ions also underpins its use in analytical chemistry.[2] Furthermore, it serves as a crucial intermediate in the synthesis of azo dyes.[2]
Part 2: A Proposed Pathway - Synthesis of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic Acid
The introduction of an ethoxy group onto the Chromotropic acid backbone can be logically achieved through a Williamson ether synthesis. This classic S(_N)2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[1][4]
Synthetic Strategy and Regioselectivity
The core of the proposed synthesis is the selective mono-O-ethylation of 4,5-dihydroxynaphthalene-2,7-disulphonic acid. The two hydroxyl groups at the C4 and C5 positions are chemically similar, which presents a challenge in achieving regioselectivity. However, subtle differences in their steric and electronic environments may allow for preferential reaction at one site. For the purpose of this guide, we will outline a general procedure for mono-ethylation, with the understanding that the reaction may yield a mixture of the 4-ethoxy and 5-ethoxy isomers, along with the di-ethoxy product, which would necessitate purification.
The reaction proceeds in two conceptual steps:
-
Deprotonation: A suitable base is used to deprotonate one of the phenolic hydroxyl groups to form a more nucleophilic phenoxide.
-
Nucleophilic Attack: The resulting phenoxide attacks an ethylating agent, such as ethyl iodide or diethyl sulfate, to form the ether linkage.
A primary alkyl halide like ethyl iodide is ideal for this S(_N)2 reaction to minimize competing elimination reactions.[1][4]
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid.
Materials:
-
4,5-Dihydroxynaphthalene-2,7-disulphonic acid (or its disodium salt)
-
Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
-
Ethyl iodide (CH₃CH₂I)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)[1]
-
Hydrochloric acid (HCl) for workup
-
Ethyl acetate and brine for extraction
-
Anhydrous magnesium sulfate for drying
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1 equivalent of 4,5-dihydroxynaphthalene-2,7-disulphonic acid.
-
Dissolution: Add anhydrous DMF to dissolve the starting material. The amount of solvent should be sufficient to ensure proper stirring.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add 1 equivalent of sodium hydride (as a 60% dispersion in mineral oil) to the solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle under an inert atmosphere. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of the mono-sodium salt.
-
Ethylation: Add 1 equivalent of ethyl iodide dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C to decompose any unreacted sodium hydride.
-
Workup: Acidify the mixture with dilute HCl. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product will likely be a mixture of mono- and di-ethylated products, as well as unreacted starting material. Purification can be achieved by column chromatography or recrystallization.
Workflow Diagram
Caption: Proposed workflow for the synthesis of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid.
Part 3: Predicted Properties of the Target Molecule
The introduction of an ethoxy group in place of a hydroxyl group will subtly alter the physicochemical properties of the parent molecule.
Table 2: Predicted Physicochemical and Spectroscopic Properties of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic Acid
| Property | Predicted Value / Characteristics | Rationale |
| Molecular Formula | C₁₂H₁₂O₈S₂ | Addition of a C₂H₄ group to the parent formula. |
| Molecular Weight | 348.35 g/mol | Calculated based on the molecular formula. |
| Acidity (pKa) | Two highly acidic sulfonic acid groups (pKa ≈ -1 to 2); one moderately acidic phenolic hydroxyl group (pKa ≈ 8-10). | Sulfonic acids are inherently strong acids.[3] The phenolic pKa is typical for substituted phenols. |
| Solubility | High solubility in water and polar organic solvents. | The two sulfonic acid groups and the remaining hydroxyl group confer high polarity.[3] |
| ¹H NMR (in D₂O) | Aromatic protons: 7.0-8.5 ppm (complex splitting pattern). Ethoxy -CH₂-: ~4.1 ppm (quartet). Ethoxy -CH₃: ~1.4 ppm (triplet). | Chemical shifts are estimated based on typical values for substituted naphthalenes and ethoxy groups. |
| ¹³C NMR (in D₂O) | Aromatic carbons: 110-150 ppm. Ethoxy -CH₂-: ~65 ppm. Ethoxy -CH₃: ~15 ppm. | Predicted based on standard chemical shift ranges.[5] |
| IR Spectroscopy (cm⁻¹) | ~3400 (broad, O-H stretch); 3100-3000 (aromatic C-H stretch); 2980-2850 (aliphatic C-H stretch); 1600, 1500 (aromatic C=C stretch); ~1250 (aryl-O stretch for ether); ~1220 (aryl-O stretch for phenol); ~1180, ~1040 (S=O stretch). | Based on characteristic IR absorption frequencies for the respective functional groups.[6][7][8] |
| UV-Vis Spectroscopy | λ_max in the UV region, likely with multiple bands characteristic of the naphthalene chromophore. A slight bathochromic (red) shift compared to the parent compound is expected. | The ethoxy group is an auxochrome that can cause a red shift in the absorption maxima of aromatic systems.[9][10] |
| Mass Spectrometry | [M-H]⁻ at m/z 347.3. Characteristic fragmentation may include loss of SO₃ (80 Da) or SO₂ (64 Da). | The sulfonic acid groups are prone to fragmentation.[11][12] |
Part 4: A Framework for Analytical Characterization
Once synthesized, a rigorous analytical workflow is required to confirm the identity and purity of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Due to its high polarity and ionic nature, reversed-phase HPLC with a C18 column is a suitable method for purity analysis. The mobile phase conditions are critical for achieving good peak shape and resolution.
Protocol: HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or a low pH buffer (e.g., 25 mM potassium phosphate at pH 2.5).[13] A low pH is crucial to suppress the ionization of residual silanol groups on the stationary phase, which can cause peak tailing with acidic analytes like sulfonic acids.[13]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength corresponding to one of the absorption maxima of the naphthalene ring system (e.g., 275 nm).[14]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Workflow for Structural Confirmation
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- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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